![molecular formula C11H13ClO3 B578708 4-Chloro-3-isobutoxybenzoic acid CAS No. 1280786-73-3](/img/structure/B578708.png)
4-Chloro-3-isobutoxybenzoic acid
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Overview
Description
4-Chloro-3-isobutoxybenzoic acid (4-CIB) is an organic compound that belongs to the family of carboxylic acids. It has been used in a variety of scientific and medical applications, such as in the synthesis of drugs and other compounds, as a catalyst in organic reactions, and as a reagent for the detection of certain biochemical substances. 4-CIB is also known to have a range of biochemical and physiological effects, and its use in laboratory experiments has both advantages and limitations.
Scientific Research Applications
Biosynthesis of Value-added Bioproducts
Compounds like 4-Hydroxybenzoic acid (4-HBA) are highlighted for their role as intermediates in the biosynthesis of several bioproducts. Synthetic biology and metabolic engineering approaches have been developed to produce 4-HBA-based products with applications across food, cosmetics, and pharmacy industries, suggesting similar potential for 4-Chloro-3-isobutoxybenzoic acid in biotechnological applications (Wang et al., 2018).
Chlorination By-products Formation
Research on model compounds, including hydroxybenzoic acids, has explored the relationship between chlorine decay and the formation of disinfection by-products (DBPs). This indicates the environmental and water treatment relevance of studying such compounds for understanding and mitigating chlorination by-products (Chang et al., 2006).
Analytical Methods in Food Safety
Parabens, esters of 4-Hydroxybenzoic acid, are analyzed for their presence in food, highlighting the importance of analytical methods for detecting compounds with similar structures. The development of such methods aids in ensuring the safety and compliance of food products (Cao et al., 2013).
Environmental Degradation Studies
Studies on the gamma irradiation-induced degradation of chlorinated aromatic compounds in treated effluent provide insights into environmental remediation techniques. This suggests potential research avenues for 4-Chloro-3-isobutoxybenzoic acid in understanding its environmental fate and degradation pathways (Chu & Wang, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used in suzuki–miyaura coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, 4-Chloro-3-isobutoxybenzoic acid likely interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium
Biochemical Pathways
Given its use in suzuki–miyaura coupling reactions , it can be inferred that it plays a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.
Pharmacokinetics
Its molecular weight of 22868 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Its role in suzuki–miyaura coupling reactions suggests that it contributes to the formation of carbon-carbon bonds, which are fundamental to the structure of many organic compounds.
Action Environment
It’s known that suzuki–miyaura coupling reactions, in which this compound is used, are generally environmentally benign
properties
IUPAC Name |
4-chloro-3-(2-methylpropoxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-7(2)6-15-10-5-8(11(13)14)3-4-9(10)12/h3-5,7H,6H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHGERMEJSCGDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681847 |
Source
|
Record name | 4-Chloro-3-(2-methylpropoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-isobutoxybenzoic acid | |
CAS RN |
1280786-73-3 |
Source
|
Record name | Benzoic acid, 4-chloro-3-(2-methylpropoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-(2-methylpropoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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